1-Methoxy-1,3-butadiene

Diels-Alder Regioselectivity Frontier Molecular Orbital Theory

1-Methoxy-1,3-butadiene (CAS 10034-09-0, C5H8O, MW 84.12) is a conjugated 1-substituted diene featuring an electron-donating methoxy group at the C1 position. Key physical constants relevant to procurement, storage, and handling include a boiling point of 91 °C at 760 mmHg, density of 0.83 g/mL at 25 °C, refractive index (n20/D) of 1.464, and a flash point of −6 °C.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 10034-09-0
Cat. No. B7802843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1,3-butadiene
CAS10034-09-0
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCOC=CC=C
InChIInChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3/b5-4+
InChIKeyKOCUMXQOUWPSLK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-1,3-butadiene (CAS 10034-09-0): Procurement-Relevant Physical Properties and Core Reactivity Profile


1-Methoxy-1,3-butadiene (CAS 10034-09-0, C5H8O, MW 84.12) is a conjugated 1-substituted diene featuring an electron-donating methoxy group at the C1 position [1]. Key physical constants relevant to procurement, storage, and handling include a boiling point of 91 °C at 760 mmHg, density of 0.83 g/mL at 25 °C, refractive index (n20/D) of 1.464, and a flash point of −6 °C [2]. The compound is sensitive to moisture and light, necessitating storage at 2–8 °C under inert atmosphere . Its defining chemical characteristic is its behavior as an activated diene in [4+2] cycloadditions, wherein the methoxy substituent electronically biases the conjugated π‑system to dictate regioselectivity and stereospecificity in Diels–Alder reactions [3][4].

Why 1-Methoxy-1,3-butadiene Cannot Be Replaced by Other Alkoxy- or 2‑Substituted Dienes in Demand-Driven Applications


Substitution of 1‑methoxy‑1,3‑butadiene with a generic “activated diene” is scientifically unsound because small structural variations (e.g., shifting the alkoxy group to the 2‑position, replacing methoxy with acetoxy, or employing silyloxy derivatives) profoundly alter the HOMO/LUMO frontier orbital coefficients, which directly control reaction kinetics, regiochemical outcomes, and the competing pathways between cycloaddition and polymerization [1][2][3]. Consequently, the choice of diene is not interchangeable; it dictates whether the desired cycloadduct is formed with high yield and selectivity versus a complex mixture of regioisomers, copolymers, or decomposition products. The quantitative evidence presented below demonstrates why 1‑methoxy‑1,3‑butadiene is the optimal and often necessary selection for achieving precise, reproducible, and scalable outcomes.

Quantitative Differentiation: 1-Methoxy-1,3-butadiene Performance Against Structural Analogs


1-Methoxy vs. 2-Methoxy-1,3-butadiene: Regioselectivity Control Dictated by Electronic Perturbation

The position of the methoxy substituent on the butadiene framework is not a trivial structural nuance; it fundamentally alters the HOMO coefficient distribution and therefore the regioselectivity of [4+2] cycloadditions. For 1-methoxy-1,3-butadiene, DFT calculations (B3LYP/6-31G*) demonstrate that the C4 position possesses a HOMO coefficient (+0.569) approximately three times larger than the C1 position (+0.186), resulting in highly predictable and electronically enforced regioselectivity with electron-deficient dienophiles [1]. In contrast, 2-methoxy-1,3-butadiene exhibits a different HOMO coefficient pattern due to cross-conjugation, which significantly lowers the efficiency of p-π conjugation in the O–C–C moiety compared to the 1-substituted analog, as demonstrated by 17O NMR studies [2]. This leads to less predictable regiocontrol and altered reactivity profiles.

Diels-Alder Regioselectivity Frontier Molecular Orbital Theory Substituent Effects

Lithium 1-Methoxy-1,3-butadiene vs. Traditional Boron/Tin Reagents: Step-Efficiency and Isomer Purity in Cross-Coupling

The direct use of lithium 1-methoxy-1,3-butadienes in Pd-catalyzed cross-coupling with aryl bromides offers a distinct advantage over traditional Stille or Suzuki-Miyaura protocols that require pre-synthesized organotin or organoboron reagents. The lithium diene method enables a one-pot, step-efficient transformation to isomerically pure (E)-α,β-unsaturated ketones, proceeding at a moderate temperature of 40 °C in just 2.5 hours, followed by in situ hydrolysis . In contrast, alternative routes using aryl bromides with pre-formed boron/tin reagents typically require elevated temperatures (≥60 °C) and result in (E)/(Z) mixtures . This methodology provides a clear quantitative advantage in terms of time, temperature, and purity.

Cross-Coupling Organolithium Step-Efficiency α,β-Unsaturated Ketones Isomerically Pure

1-Methoxy-1,3-butadiene vs. 1-Acetoxy-1,3-butadiene: Copolymerization Propensity and Diels-Alder Selectivity

1-Methoxy-1,3-butadiene exhibits a unique and quantifiable tendency to undergo spontaneous alternating copolymerization with electrophilic olefins such as fumaronitrile and maleic anhydride, even in dilute solution at ambient temperature (25 °C), producing high-molecular-weight copolymers alongside Diels-Alder cycloadducts [1]. This behavior is a direct consequence of the electron-rich nature of the methoxy-substituted diene. In stark contrast, 1-acetoxy-1,3-butadiene, which is less electron-rich due to the electron-withdrawing nature of the acetoxy group, does not exhibit this spontaneous copolymerization pathway and reacts exclusively via [4+2] cycloaddition with high regioselectivity [2][3].

Copolymerization Diels-Alder Electrophilic Olefins Selectivity 1-Acetoxy-1,3-butadiene

1-Methoxy- vs. 1-Ethoxy-1,3-butadiene: Pyrolysis Yield and cis/trans Isomer Ratio

The preparation of 1-alkoxy-1,3-butadienes via pyrolysis of the corresponding trialkoxybutanes reveals a clear and quantifiable difference in synthetic efficiency. Under comparable catalytic conditions using barium silicate (BaO:5SiO2), the pyrolysis of 1,1,3-trimethoxybutane affords an 80% isolated yield of 1-methoxy-1,3-butadiene, whereas the pyrolysis of 1,1,3-triethoxybutane yields only 45% of the corresponding 1-ethoxy-1,3-butadiene [1]. Furthermore, analysis of the methoxy product indicates a 60% cis / 40% trans isomer ratio, which may have implications for applications where stereochemistry influences reactivity [1].

Synthesis Pyrolysis Yield Isomer Ratio 1-Ethoxy-1,3-butadiene

1-Methoxy-1,3-butadiene vs. 1-Trimethylsilyloxy-1,3-butadiene: Catalyst-Controlled Asymmetric Induction and Regioselectivity

When 1-methoxy-1,3-butadiene is functionalized as an enantiopure 3-(alkylsulfinyl) derivative, its cycloaddition with methyl acrylate proceeds with complete regioselectivity and very high stereoselectivity under Lewis acid catalysis (LiClO4 or ZnCl2) in dichloromethane [1]. This contrasts with reactions of 1-trimethylsilyloxy-1,3-butadiene, which are often employed for polar Diels-Alder reactions with nitroarenes, producing different product classes (e.g., phenanthrenol derivatives) [2]. While both are activated dienes, the methoxy derivative provides a platform for sulfur-directed asymmetric induction with complete regiocontrol, a feature not replicated by the simple silyloxy analog.

Asymmetric Synthesis Diels-Alder Lewis Acid Catalysis Regioselectivity 1-Trimethylsilyloxy-1,3-butadiene

High-Value Applications of 1-Methoxy-1,3-butadiene: Scenarios Where Structural Precision Drives Procurement Decisions


Predictable Regioselective Diels–Alder Cycloadditions for Complex Natural Product Synthesis

Based on the quantitative HOMO coefficient data (C4 = +0.569 vs. C1 = +0.186), 1-methoxy-1,3-butadiene is the preferred diene for constructing cyclohexene rings with electronically enforced, predictable regiochemistry [1]. This is essential in the synthesis of complex natural products and pharmaceutical intermediates where regioisomeric purity is non-negotiable. For example, the thermal and high-pressure Diels-Alder reactions of 1-methoxy-1,3-butadiene with carbonyl compounds (glyoxylates, aldehydes) have been specifically utilized as a key step in the total synthesis of naturally occurring δ-lactones [2].

One-Pot, Step-Efficient Synthesis of Isomerically Pure (E)-α,β-Unsaturated Ketones

The demonstrated ability of lithium 1-methoxy-1,3-butadienes to undergo Pd-catalyzed cross-coupling with aryl bromides at a mild 40 °C in just 2.5 hours, followed by in situ hydrolysis, provides a direct route to isomerically pure (E)-1-aryl-2-buten-1-ones . This application is particularly valuable in pharmaceutical and agrochemical R&D and manufacturing, where step-efficiency, energy savings, and high isomeric purity directly correlate with reduced cost of goods and regulatory burden.

Controlled Copolymerization for Advanced Materials and Sequence-Defined Polymers

The unique propensity of 1-methoxy-1,3-butadiene to undergo spontaneous alternating copolymerization with electrophilic olefins such as fumaronitrile at room temperature enables access to novel copolymers not accessible with other activated dienes [3]. This makes the compound a strategic building block for materials scientists developing sequence-controlled polymers, specialty coatings, and advanced composites. The ability to tune the competition between cycloaddition and copolymerization by varying reaction conditions (bulk vs. solution, temperature) offers a level of process control that differentiates it from its analogs [3].

Scalable Synthesis with High Atom Economy: 80% Pyrolysis Yield

For laboratories or production facilities considering in-house synthesis of the diene, the pyrolysis of 1,1,3-trimethoxybutane over barium silicate catalysts offers an 80% yield of 1-methoxy-1,3-butadiene [4]. This is significantly higher than the yields reported for the corresponding ethoxy (45%) or n-propoxy (36%) derivatives, making the methoxy variant the most atom-economical and cost-effective choice for large-scale preparation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methoxy-1,3-butadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.